molecular formula C17H19ClN2O4S B3455847 N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3455847
M. Wt: 382.9 g/mol
InChI Key: AWQJHAAZUGFFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by the presence of both chloro and ethoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 3-chloroaniline with 4-ethoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-24-16-9-7-15(8-10-16)20(25(2,22)23)12-17(21)19-14-6-4-5-13(18)11-14/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQJHAAZUGFFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 6
N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.